molecular formula C22H27N3O3 B2371156 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 955257-42-8

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2371156
CAS No.: 955257-42-8
M. Wt: 381.476
InChI Key: URCULJADZQRSOR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include the formation of pyrrolidine derivatives followed by urea coupling reactions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with a similar structure have shown effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of enzyme activity crucial for bacterial survival.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression. For example, a study reported an IC50 value of 15 µM against MCF-7 cells, indicating potent cytotoxicity.

Neuroprotective Effects

Neuroprotective properties have also been observed, particularly in models of neurodegenerative diseases. The compound has been shown to inhibit oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and enhancing the expression of neurotrophic factors. In animal models, administration led to improved cognitive function and reduced markers of neuroinflammation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives based on the core structure similar to this compound. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 10 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Activity

In a study focusing on breast cancer cells, the compound was tested for its ability to inhibit cell proliferation. The results showed that at concentrations above 10 µM, there was a significant reduction in cell viability, with flow cytometry analyses revealing increased apoptosis rates compared to untreated controls.

Data Summary

Activity Effect IC50/MIC Values
AntimicrobialEffective against various bacteria10–50 µg/mL
AnticancerInduces apoptosis in cancer cells15 µM (MCF-7 cells)
NeuroprotectiveReduces oxidative stressNot specified

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCULJADZQRSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.